4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
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Overview
Description
4-[[4-[5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid is an amidobenzoic acid.
Scientific Research Applications
Antitumor Activity
Research on related compounds to 4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid indicates moderate antitumor activity against malignant tumor cells. For instance, similar compounds showed notable effectiveness against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Green Chemistry in Synthesis
The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, closely related to the compound , conforms to green chemistry principles. Water was found to be the optimal medium for the reaction, and the process produces yields near quantitative (Horishny & Matiychuk, 2020).
Antibacterial and Antifungal Properties
Compounds structurally similar to 4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid have been evaluated for antibacterial and antifungal activities. These studies reveal promising results in inhibiting microbial growth (Patel & Patel, 2010).
GPR35 Agonist Potential
Research into GPR35 agonists, which includes compounds similar to 4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid, has shown potential therapeutic applications in disease areas like inflammation, metabolic disorders, and cardiovascular disease (Neetoo-Isseljee et al., 2013).
Physicochemical Properties and Drug Likeness
Studies have been conducted to predict the physicochemical properties and drug likeness of thiazolidin-3-yl derivatives in silico. Such research is crucial for understanding the potential of these compounds as drugs, especially considering their moderate activity against human cancer cell lines (Horishny & Matiychuk, 2021).
properties
Product Name |
4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
---|---|
Molecular Formula |
C23H22N2O4S2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C23H22N2O4S2/c1-2-15-5-7-16(8-6-15)14-19-21(27)25(23(30)31-19)13-3-4-20(26)24-18-11-9-17(10-12-18)22(28)29/h5-12,14H,2-4,13H2,1H3,(H,24,26)(H,28,29)/b19-14- |
InChI Key |
PITVDYLNTHZLRC-RGEXLXHISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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